N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]benzamide
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Overview
Description
N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a benzamide group attached to a piperazine ring, which is further substituted with a phenyl group. The unique structure of this compound makes it a valuable candidate for various applications in medicinal chemistry, biology, and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]benzamide typically involves the condensation of 4-phenylpiperazine with a suitable benzoyl chloride derivative. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as dichloromethane or toluene, for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This approach allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of contamination and improve the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The benzamide group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted benzamide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol or ethanol under reflux conditions.
Substitution: Nucleophiles in the presence of a base, such as sodium hydroxide, in an organic solvent like dichloromethane.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]benzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of neurodegenerative diseases, where cholinergic deficiency is a hallmark feature.
Comparison with Similar Compounds
Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor with a similar piperazine structure.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one: A compound with antimicrobial activity that also features a piperazine moiety.
Uniqueness
N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to act as an acetylcholinesterase inhibitor, combined with its potential for further functionalization, makes it a versatile compound for various research applications.
Properties
IUPAC Name |
N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O2/c24-19(11-12-21-20(25)17-7-3-1-4-8-17)23-15-13-22(14-16-23)18-9-5-2-6-10-18/h1-10H,11-16H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUWBXKWUIFVSAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C(=O)CCNC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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